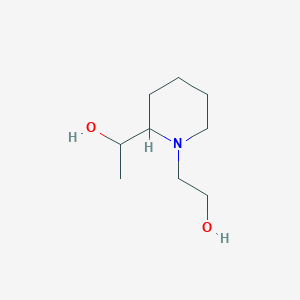
(2-(Furan-3-yl)pyridin-3-yl)methanamine
Overview
Description
Synthesis Analysis
A new catalyst-free, one-pot synthesis of polysubstituted furans has been reported . A series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones was synthesized via a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Scientific Research Applications
Anti-Inflammatory Applications
This compound has shown promise as an anti-inflammatory agent. It inhibits cyclooxygenase-2 (COX-2), which is an enzyme that plays a significant role in the process of inflammation. By targeting COX-2, it can potentially reduce the production of pro-inflammatory mediators. This action is particularly beneficial in conditions where inflammation plays a key role, such as arthritis, asthma, and inflammatory bowel disease .
Antioxidant Mechanisms
The compound also exhibits antioxidative properties by activating the Nrf2-ARE pathway. This pathway is crucial for the cellular defense mechanism against oxidative stress. By enhancing the expression of antioxidative enzymes, it helps in protecting cells from the damaging effects of reactive oxygen species (ROS), which are often implicated in various chronic diseases, including neurodegenerative disorders .
Cancer Therapeutics
In the realm of oncology, this compound has been investigated for its potential use in cancer therapy. It has been found to exhibit activity against lung carcinoma cell lines. The compound’s ability to induce apoptosis in cancer cells makes it a candidate for further research as a chemotherapeutic agent .
Antimicrobial Activity
Research has also indicated that derivatives of this compound demonstrate good antimicrobial activity against yeast-like fungi such as Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus. This suggests its potential application in the development of new antimicrobial agents .
Enzyme Modulation
The compound has been identified to exhibit high coumarin 7-hydroxylase activity. This enzyme is involved in the metabolic activation of certain anti-cancer drugs like cyclophosphamide and ifosphamide. Its role in the hydroxylation of these drugs indicates its potential use in optimizing cancer treatment regimens .
Metabolic Activation
It is competent in the metabolic activation of aflatoxin B1, a substance known for its carcinogenic potential. By influencing the metabolic pathways of such toxins, the compound could be used to study the detoxification processes or to mitigate the effects of these toxins .
properties
IUPAC Name |
[2-(furan-3-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVJDEWUIWDFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=COC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Furan-3-yl)pyridin-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




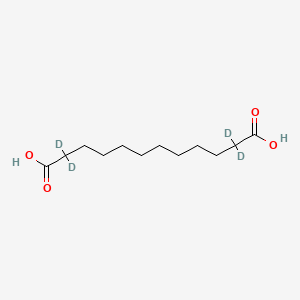
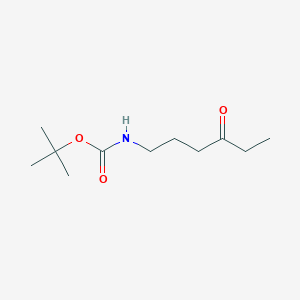
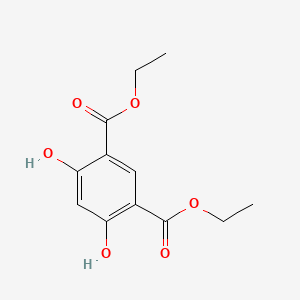
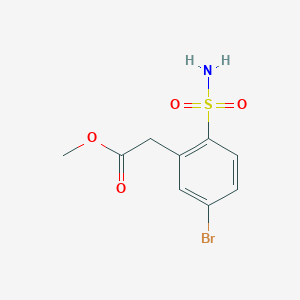
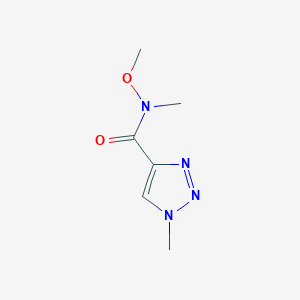

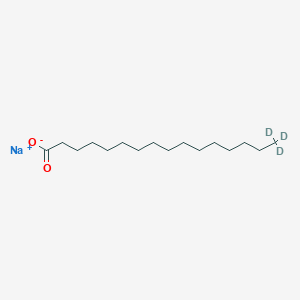
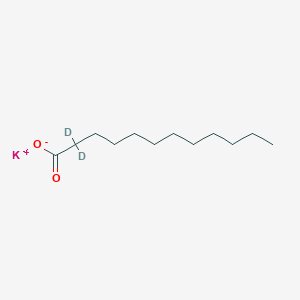
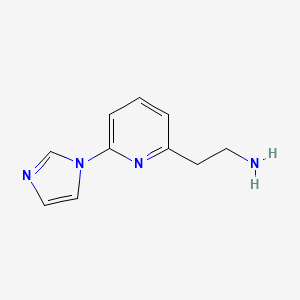
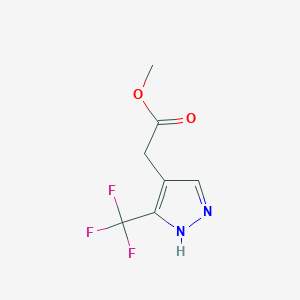
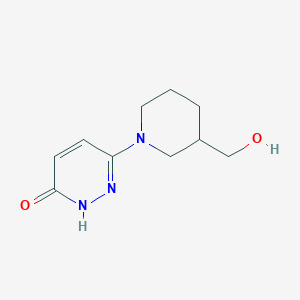
![4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472744.png)
